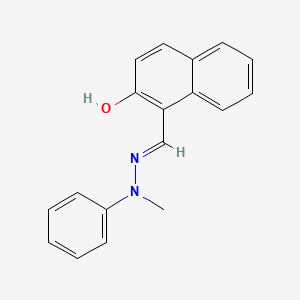
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone, also known as HNPNH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNPNH is a Schiff base derivative of 2-hydroxy-1-naphthaldehyde and methyl(phenyl)hydrazine, which has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone is not yet fully understood. However, studies have shown that it exhibits its anti-inflammatory and antioxidant properties through the inhibition of the NF-κB pathway. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone also exhibits low toxicity, making it safe for use in cell culture studies. However, one limitation is that 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone in scientific research. One potential area of study is its use in the development of new drugs for the treatment of cancer and other diseases. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been studied for its potential use in the development of new materials for use in electronics and other fields. Further research is needed to fully understand the mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone and its potential applications in various fields of scientific research.
In conclusion, 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, and has potential applications in the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone and its potential applications in various fields of scientific research.
Synthesis Methods
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone can be synthesized through various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with methyl(phenyl)hydrazine in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl(phenyl)hydrazine in ethanol under reflux conditions. The product is then purified through recrystallization.
Scientific Research Applications
2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 2-hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and diabetes.
properties
IUPAC Name |
1-[(E)-[methyl(phenyl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(15-8-3-2-4-9-15)19-13-17-16-10-6-5-7-14(16)11-12-18(17)21/h2-13,21H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNHIHGCOYEKY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-naphthaldehyde methyl(phenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6138573.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6138593.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6138599.png)
![N-(3-chlorobenzyl)-3-{1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6138610.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6138619.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B6138631.png)
![1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6138636.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6138637.png)
![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6138639.png)


![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)